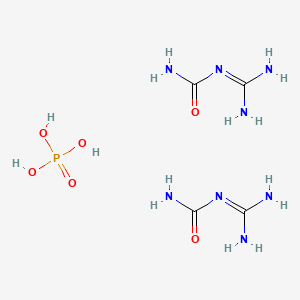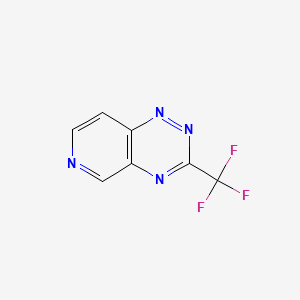
Tris(5-oxo-L-prolinato-N1,O2)neodymium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(5-oxo-L-prolinato-N1,O2)neodymium is a coordination compound where neodymium is complexed with three molecules of 5-oxo-L-proline
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(5-oxo-L-prolinato-N1,O2)neodymium typically involves the reaction of neodymium salts with 5-oxo-L-proline under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the complex. The mixture is then stirred and heated to promote the reaction, followed by cooling and filtration to isolate the product.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar steps but with larger quantities of reactants and more sophisticated equipment to ensure purity and yield. The process may include additional purification steps such as recrystallization or chromatography to obtain a high-purity product.
化学反応の分析
Types of Reactions: Tris(5-oxo-L-prolinato-N1,O2)neodymium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of neodymium.
Reduction: Reduction reactions can also occur, particularly in the presence of strong reducing agents.
Substitution: Ligand substitution reactions are common, where the 5-oxo-L-proline ligands can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by using excess amounts of the new ligand and adjusting the pH or temperature.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of neodymium complexes, while reduction may produce lower oxidation states or even elemental neodymium.
科学的研究の応用
Tris(5-oxo-L-prolinato-N1,O2)neodymium has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a probe for studying metal-protein interactions.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent due to its unique magnetic properties.
Industry: In the industrial sector, it is used in the development of advanced materials, including magnetic and luminescent materials.
作用機序
The mechanism by which Tris(5-oxo-L-prolinato-N1,O2)neodymium exerts its effects involves the coordination of neodymium with the 5-oxo-L-proline ligands. This coordination stabilizes the neodymium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
類似化合物との比較
Tris(5-oxo-L-prolinato-N1,O2)aluminium: Similar in structure but with aluminium instead of neodymium.
Bis(5-oxo-L-prolinato-N1,O2)copper: Contains copper and has different chemical properties.
Uniqueness: Tris(5-oxo-L-prolinato-N1,O2)neodymium is unique due to the presence of neodymium, which imparts distinct magnetic and catalytic properties. This makes it particularly valuable in applications requiring specific magnetic characteristics or catalytic activity.
特性
CAS番号 |
74060-43-8 |
|---|---|
分子式 |
C15H21N3NdO9 |
分子量 |
531.58 g/mol |
IUPAC名 |
neodymium;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/3C5H7NO3.Nd/c3*7-4-2-1-3(6-4)5(8)9;/h3*3H,1-2H2,(H,6,7)(H,8,9);/t3*3-;/m000./s1 |
InChIキー |
JAHFUSULALGVNC-ZRIQBPNSSA-N |
異性体SMILES |
C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.[Nd] |
正規SMILES |
C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.[Nd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




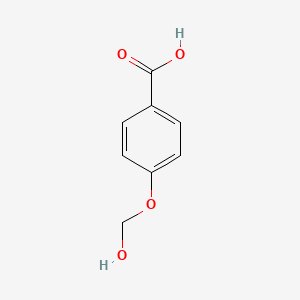




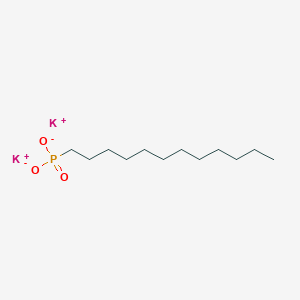
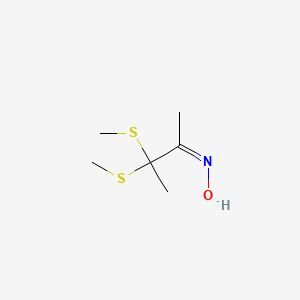
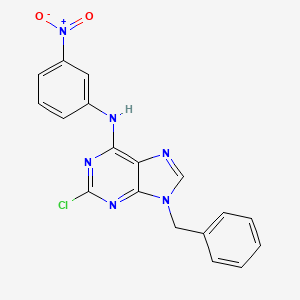
![(9Z,21Z,23Z)-2,19-dihydroxy-11-methoxy-3,7,12,15,15,18,20,24,32-nonamethyl-8,14,16,33-tetraoxa-26-azapentacyclo[25.3.1.14,7.113,17.05,30]tritriaconta-1(30),2,4,9,21,23,27-heptaene-6,25,29,31-tetrone](/img/structure/B12656978.png)

